molecular formula C17H14BrN B3185789 4-Bromo-6,8-dimethyl-2-phenylquinoline CAS No. 1189106-16-8

4-Bromo-6,8-dimethyl-2-phenylquinoline

Cat. No. B3185789
CAS RN: 1189106-16-8
M. Wt: 312.2 g/mol
InChI Key: SCLPYYQLLYAKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6,8-dimethyl-2-phenylquinoline is a chemical compound with the molecular formula C17H14BrN and a molecular weight of 312.2 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6,8-dimethyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with a bromine atom at the 4-position, methyl groups at the 6 and 8-positions, and a phenyl group at the 2-position .

Safety and Hazards

The safety data sheet for 4-Bromo-6,8-dimethyl-2-phenylquinoline was not available in the search results . As with all chemicals, it should be handled with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the manufacturer before handling this chemical.

Future Directions

The future directions for research on 4-Bromo-6,8-dimethyl-2-phenylquinoline are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, or in the development of new biochemical tools or therapeutics.

properties

CAS RN

1189106-16-8

Product Name

4-Bromo-6,8-dimethyl-2-phenylquinoline

Molecular Formula

C17H14BrN

Molecular Weight

312.2 g/mol

IUPAC Name

4-bromo-6,8-dimethyl-2-phenylquinoline

InChI

InChI=1S/C17H14BrN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

SCLPYYQLLYAKGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C

Origin of Product

United States

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